Cas no 2169182-87-8 (2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid)

2-アミノ-3-(1-シクロプロピル-1H-イミダゾール-4-イル)プロパン酸は、非天然アミノ酸の一種であり、その特異的な構造から医薬品開発や生化学研究において重要な役割を果たします。シクロプロピル基を有するイミダゾール環とアミノ酸骨格の組み合わせにより、高い立体選択性と分子認識能を示します。この化合物は、酵素阻害剤や受容体リガンドとしての応用が期待され、特に標的治療薬の設計において有用です。また、その安定性と生体適合性から、創薬研究における中間体としても注目されています。

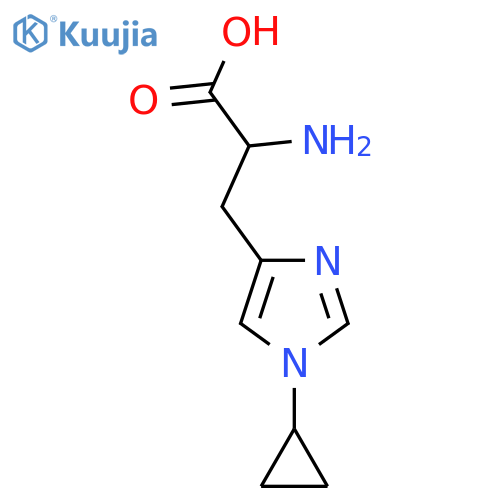

2169182-87-8 structure

商品名:2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid

- EN300-1166925

- 2169182-87-8

-

- インチ: 1S/C9H13N3O2/c10-8(9(13)14)3-6-4-12(5-11-6)7-1-2-7/h4-5,7-8H,1-3,10H2,(H,13,14)

- InChIKey: MKENZLDQXVMECK-UHFFFAOYSA-N

- ほほえんだ: OC(C(CC1=CN(C=N1)C1CC1)N)=O

計算された属性

- せいみつぶんしりょう: 195.100776666g/mol

- どういたいしつりょう: 195.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.8

- トポロジー分子極性表面積: 81.1Ų

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1166925-0.5g |

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid |

2169182-87-8 | 0.5g |

$1893.0 | 2023-06-08 | ||

| Enamine | EN300-1166925-0.05g |

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid |

2169182-87-8 | 0.05g |

$1657.0 | 2023-06-08 | ||

| Enamine | EN300-1166925-100mg |

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid |

2169182-87-8 | 100mg |

$1735.0 | 2023-10-03 | ||

| Enamine | EN300-1166925-5000mg |

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid |

2169182-87-8 | 5000mg |

$5719.0 | 2023-10-03 | ||

| Enamine | EN300-1166925-10000mg |

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid |

2169182-87-8 | 10000mg |

$8480.0 | 2023-10-03 | ||

| Enamine | EN300-1166925-500mg |

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid |

2169182-87-8 | 500mg |

$1893.0 | 2023-10-03 | ||

| Enamine | EN300-1166925-1000mg |

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid |

2169182-87-8 | 1000mg |

$1971.0 | 2023-10-03 | ||

| Enamine | EN300-1166925-2500mg |

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid |

2169182-87-8 | 2500mg |

$3865.0 | 2023-10-03 | ||

| Enamine | EN300-1166925-0.25g |

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid |

2169182-87-8 | 0.25g |

$1814.0 | 2023-06-08 | ||

| Enamine | EN300-1166925-5.0g |

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid |

2169182-87-8 | 5g |

$5719.0 | 2023-06-08 |

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

2169182-87-8 (2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid) 関連製品

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量